

# JNK Inhibitor VIII stability storage conditions

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## Compound Focus: JNK Inhibitor VIII

CAS No.: 894804-07-0

Cat. No.: S531363

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## Storage & Handling Specifications

The table below summarizes the key physical properties and storage conditions for **JNK Inhibitor VIII**:

Property	Specification
Physical Form	Solid [1]
Color	Brown [1]
Purity	≥95% [2] [1]
Recommended Storage Temperature	-20°C [1]
Storage Condition	Protect from light [1]; Packaged under inert gas [1]
Solubility in DMSO	10 mg/mL [1] to 71 mg/mL [3]

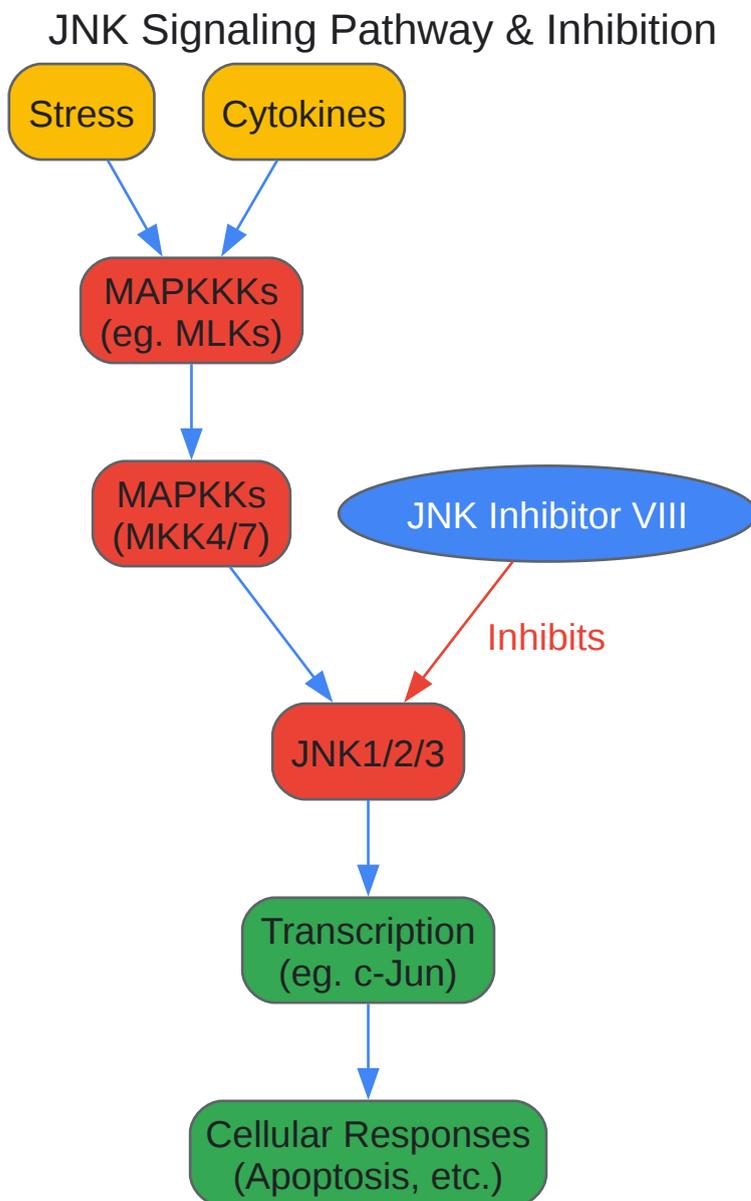
## Troubleshooting Guide

Here are solutions to common issues you might encounter when working with **JNK Inhibitor VIII**:

Problem	Possible Cause	Solution & Recommendation
Low solubility	Solvent choice	Use <b>DMSO</b> as the primary solvent [3] [1].
Precipitation in aqueous buffers	Solvent addition order	For <i>in vivo</i> studies, pre-dissolve in DMSO first, then add to aqueous solutions like <b>CMC-Na</b> or a mix of <b>PEG300, Tween-80, and water</b> [3].
Rapid compound degradation	Improper storage	Always <b>store at -20°C, protect from light</b> , and keep the container sealed under <b>inert gas</b> [1]. Aliquot to avoid repeated freeze-thaw cycles.
Lack of cellular activity	Inactive compound or incorrect concentration	Verify activity with a positive control. The compound inhibits c-Jun phosphorylation with an <b>EC50 of 920 nM in HepG2 cells</b> [1].

## Experimental Evidence & Protocols

**JNK Inhibitor VIII** is a well-validated tool for studying JNK signaling. The diagram below illustrates the signaling pathway it targets and a key validation experiment.



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This diagram shows that **JNK Inhibitor VIII** acts as an ATP-competitive inhibitor directly on the JNK enzymes (JNK1, JNK2, JNK3), blocking the phosphorylation of their downstream targets like c-Jun [2] [3] [4].

## Key Validation Protocol: Inhibiting c-Jun Phosphorylation in Cells

This protocol is adapted from the literature and supplier datasheets [3] [1].

- **Cell Line:** HepG2 human hepatoma cells.
- **Procedure:**
  - Plate cells at  $5 \times 10^4$  cells/well in 500  $\mu\text{L}$  of complete media on 24-well collagen-coated plates. Incubate overnight.
  - Prepare serial dilutions of **JNK Inhibitor VIII** in DMSO as 100x stocks.
  - Add 5  $\mu\text{L}$  of the inhibitor solution directly to the cell culture media to achieve the desired final concentration. Include a DMSO-only vehicle control.
  - Pre-incubate cells with the inhibitor for **1 hour**.
  - Stimulate the cells with  $\text{TNF}\alpha$  (or a vehicle control) for **30 minutes** to activate the JNK pathway.
  - Harvest cells in a suitable lysis buffer and freeze at  $-80^\circ\text{C}$ .
  - Analyze the levels of phosphorylated c-Jun using a Western blot or a specific immunoassay. **JNK Inhibitor VIII** shows an **EC50 of 920 nM** in this assay [1].

## Key Takeaways

- **Storage is Key:** The main stability risk is environmental degradation. Adhering to the  **$-20^\circ\text{C}$ , dark, inert atmosphere** storage conditions is crucial for maintaining potency.
- **Solvent is Primary:** **DMSO** is the essential solvent for creating stock solutions. For animal studies, use the validated formulations with suspending agents [3].
- **A Well-Validated Probe:** **JNK Inhibitor VIII** is a potent, ATP-competitive inhibitor with a clear experimental track record for specifically inhibiting the JNK pathway in cellular models [2] [3] [5].

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## References

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